molecular formula C19H18O3 B14527628 Ethyl 5-oxo-3,5-diphenylpent-2-enoate CAS No. 62690-31-7

Ethyl 5-oxo-3,5-diphenylpent-2-enoate

Cat. No.: B14527628
CAS No.: 62690-31-7
M. Wt: 294.3 g/mol
InChI Key: ZANKCYDQVSNSIA-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-3,5-diphenylpent-2-enoate is a chemical compound characterized by its α,β-unsaturated carboxylic ester structure. This compound is notable for its conjugated ester C=O function and C=C double bond at the α,β position . It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-oxo-3,5-diphenylpent-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by an aldol condensation to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxo-3,5-diphenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated ester to saturated esters or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or α,β-unsaturated positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-oxo-3,5-diphenylpent-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-3,5-diphenylpent-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This structure allows it to participate in Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

  • Ethyl 5-oxo-5-phenylvalerate
  • Ethyl 3-oxo-5-phenylpentanoate
  • Ethyl (2-methyl-5-nitroanilino)(oxo)acetate

Comparison: Ethyl 5-oxo-3,5-diphenylpent-2-enoate is unique due to its specific α,β-unsaturated ester structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of two phenyl groups enhances its stability and potential for diverse chemical transformations .

Properties

CAS No.

62690-31-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

ethyl 5-oxo-3,5-diphenylpent-2-enoate

InChI

InChI=1S/C19H18O3/c1-2-22-19(21)14-17(15-9-5-3-6-10-15)13-18(20)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3

InChI Key

ZANKCYDQVSNSIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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